2-Propen-1-one, 3-amino-1,3-diphenyl-, (2Z)-
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Overview
Description
1,3-Diphenyl-3-amino-2-propene-1-one is a chemical compound belonging to the chalcone family. Chalcones are a class of natural products that are precursors to flavonoids and isoflavonoids. These compounds are characterized by the presence of two aromatic rings linked by a three-carbon α, β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-3-amino-2-propene-1-one can be synthesized through several methods. One common method involves the Claisen-Schmidt condensation reaction between benzaldehyde and acetophenone in the presence of a base such as sodium hydroxide . The reaction typically proceeds under mild conditions and can be carried out in a solvent-free environment.
Industrial Production Methods
In industrial settings, the synthesis of 1,3-Diphenyl-3-amino-2-propene-1-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and reaction parameters are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-3-amino-2-propene-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated compounds.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated ketones or alcohols.
Scientific Research Applications
1,3-Diphenyl-3-amino-2-propene-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-3-amino-2-propene-1-one involves its interaction with various molecular targets and pathways. The compound’s α, β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-2-propene-1-one:
Benzylideneacetophenone: Another chalcone derivative with similar properties.
Flavonoids: These compounds are biosynthetic derivatives of chalcones and exhibit a wide range of biological activities.
Uniqueness
1,3-Diphenyl-3-amino-2-propene-1-one is unique due to the presence of the amino group, which enhances its reactivity and potential for forming various derivatives. This structural feature contributes to its diverse biological activities and makes it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
3-amino-1,3-diphenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-11H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFSTMGURUSUMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304759 |
Source
|
Record name | 2-Propen-1-one, 3-amino-1,3-diphenyl-, (2Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20304759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98815-39-5 |
Source
|
Record name | 2-Propen-1-one, 3-amino-1,3-diphenyl-, (2Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20304759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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